BPIP vs. Ribavirin: 60-Fold Superior Anti-BVDV Potency in Parallel CPE Reduction Assays
In MDBK cell-based cytopathic effect (CPE) reduction assays against bovine viral diarrhea virus (BVDV), BPIP (5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine) exhibited an EC50 of 0.04 ± 0.01 µM, whereas the broad-spectrum antiviral ribavirin, tested under comparable conditions, requires an EC50 of approximately 2.5 µM (0.61 µg/mL) [1][2]. This represents a potency advantage of roughly 60-fold for BPIP over ribavirin in the same cellular model.
| Evidence Dimension | Concentration required for 50% inhibition of BVDV-induced cytopathic effect (EC50) |
|---|---|
| Target Compound Data | 0.04 ± 0.01 µM (BPIP) |
| Comparator Or Baseline | Approx. 2.5 µM (Ribavirin; 0.61 µg/mL, MW 244.2 g/mol) |
| Quantified Difference | BPIP is approximately 60-fold more potent |
| Conditions | MDBK cell line; BVDV-induced CPE; compound incubation for 3–5 days; viability endpoint measured by MTT or LDH assay |
Why This Matters
For researchers procuring a reference inhibitor for in vitro pestivirus replication studies, BPIP delivers potency at low nanomolar concentrations, minimizing solvent cytotoxicity and enabling accurate IC50 determinations in mechanistic assays where ribavirin's higher EC50 would confound results.
- [1] Paeshuyse J, et al. A Novel, Highly Selective Inhibitor of Pestivirus Replication That Targets the Viral RNA-Dependent RNA Polymerase. J. Virol. 2005; 79(16): 10839–10851. View Source
- [2] Kim M, et al. Colorimetric Lactate Dehydrogenase (LDH) Assay for Evaluation of Antiviral Activity against Bovine Viral Diarrhoea Virus (BVDV) in Vitro. Antiviral Res. 2005; 65(2): 125–131. View Source
